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Compound of Interest

Compound Name: ML202

Cat. No.: B560308 Get Quote

An in-depth analysis of the scientific literature reveals a likely typographical error in the query

for "ML202". The vast body of research points to ML204 as a significant and well-characterized

molecule of interest for researchers in drug development, particularly those focused on ion

channels. ML204 is a potent and selective inhibitor of the Transient Receptor Potential

Canonical 4 and 5 (TRPC4 and TRPC5) channels. This guide will proceed under the strong

assumption that the intended subject of review is ML204.

Core Compound: ML204
ML204 has emerged as a critical chemical probe for elucidating the physiological and

pathological roles of TRPC4 and TRPC5 channels. These ion channels are implicated in a

variety of cellular processes, including smooth muscle contractility and synaptic transmission.

The lack of selective pharmacological inhibitors historically hampered research in this area, a

gap that ML204 has helped to fill.[1]

Quantitative Data Summary
The following table summarizes the key quantitative metrics for ML204's activity on its primary

targets.
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Target Assay Type
Reported
Value

Cell
Line/System

Reference

TRPC4β
Intracellular

Ca2+ Rise
IC50: 0.96 µM

HEK293 cells

expressing

mouse TRPC4β

[1]

TRPC6
Intracellular

Ca2+ Rise

~18 µM (19-fold

lower potency

than for TRPC4)

HEK293 cells [1]

Native TRPC4
Muscarinic

Cation Currents

86 ± 2%

inhibition at 10

µM

Isolated guinea

pig ileal

myocytes

[1]

Native TRPC4
GTPγS-induced

Currents

65 ± 4%

inhibition at 10

µM

Isolated guinea

pig ileal

myocytes

[1]

Histamine-

induced Ca2+

influx

Ca2+ imaging

Significant

inhibition at 10

µM

Human lung

microvascular

endothelial cells

(HLMVEC)

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor

required to reduce a biological response by 50%. EC50: The half maximal effective

concentration, representing the concentration of a drug that induces a response halfway

between the baseline and maximum after a specified exposure time.

Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are protocols for key experiments used to characterize ML204.

High-Throughput Screening for TRPC4 Inhibitors
This experiment led to the initial identification of ML204.

Objective: To identify small molecule inhibitors of TRPC4 channels.
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Cell Line: HEK293 cells stably co-expressing mouse TRPC4β and the µ-opioid receptor.

Methodology:

Cells were loaded with a calcium-sensitive fluorescent dye.

A library of approximately 305,000 small molecules was screened for their ability to inhibit

the intracellular calcium increase stimulated by a µ-opioid receptor agonist.

ML204 was identified as a potent inhibitor from this screen.

Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and was used to confirm the

inhibitory effect of ML204 on TRPC4 currents.

Objective: To directly measure the effect of ML204 on TRPC4-mediated ion currents.

System: HEK293 cells expressing TRPC4β or isolated guinea pig ileal myocytes.

Methodology:

A glass micropipette forms a high-resistance seal with the cell membrane.

The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell

configuration).

TRPC4 channels are activated either by a receptor agonist (e.g., carbachol for muscarinic

receptors) or by intracellular dialysis with GTPγS to directly activate G-proteins.

ML204 is applied to the bath solution, and the change in ion current is measured.

Results demonstrated that ML204 directly blocks TRPC4 channel currents.

Calcium Imaging in Human Lung Microvascular
Endothelial Cells (HLMVEC)
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This experiment investigated the role of TRPC4/5 channels in histamine-induced

hyperpermeability.

Objective: To determine if ML204 can inhibit histamine-induced calcium influx in endothelial

cells.

Cell Line: Human Lung Microvascular Endothelial Cells (HLMVEC).

Methodology:

HLMVECs were loaded with a ratiometric calcium indicator dye.

Histamine was applied to the cells to induce an increase in intracellular calcium.

The experiment was repeated in the presence of ML204 (10 µM).

ML204 was found to significantly inhibit the sustained plateau phase of the calcium

increase, which is dependent on extracellular calcium influx.

Signaling Pathways and Visualizations
ML204 exerts its effects by blocking TRPC4/5 channels, which are non-selective cation

channels that can be activated downstream of G-protein coupled receptors (GPCRs) and

phospholipase C (PLC) signaling.

GPCR-Mediated Activation of TRPC4/5 and Inhibition by
ML204
GPCR activation by an agonist leads to the activation of PLC, which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). While the precise mechanism of TRPC4/5 activation is still under investigation, it is

understood to be linked to this pathway. ML204 acts directly on the TRPC4/5 channel to block

ion influx.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agonist GPCR Gq/11activates PLCactivates PIP2hydrolyzes

IP3

DAG

TRPC4/5 Channel

activates

Ca²⁺/Na⁺ Influx Downstream
Cellular Effects

ML204 inhibits

Click to download full resolution via product page

Caption: GPCR signaling cascade leading to TRPC4/5 activation and its inhibition by ML204.

Experimental Workflow for Patch-Clamp Analysis of
ML204
The patch-clamp experiment is a cornerstone for characterizing the effects of compounds like

ML204 on ion channels. The workflow involves several key steps to ensure accurate

measurement of channel inhibition.
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Caption: Workflow for assessing ML204's inhibitory effect using whole-cell patch-clamp.

In conclusion, ML204 is a valuable pharmacological tool for studying the function of TRPC4

and TRPC5 channels. Its selectivity and potency have enabled researchers to probe the roles

of these channels in various physiological contexts, from vascular function to neuronal
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signaling. The experimental protocols and signaling pathway information provided here offer a

comprehensive technical overview for scientists and drug development professionals working

in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b560308?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://www.benchchem.com/product/b560308#review-of-ml202-literature
https://www.benchchem.com/product/b560308#review-of-ml202-literature
https://www.benchchem.com/product/b560308#review-of-ml202-literature
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560308?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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